ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate

physicochemical profiling CNS drug-likeness permeability prediction

For CNS drug discovery programs requiring zero-HBD, BBB-penetrant probes. Unlike HBD-containing pyrazoloquinolinones, this compound's rigid dioxolo scaffold (rotatable bonds = 5 vs. 7 for open-chain analogs) reduces conformational entropy penalties, while its 0 HBD, logP 3.7, and TPSA 75.5 Ų profile maximizes passive brain penetration. The N1-ethyl acetate handle enables further derivatization without compromising core rigidity.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 901264-94-6
Cat. No. B2673025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate
CAS901264-94-6
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=N1)C5=CC=CC=C5
InChIInChI=1S/C21H17N3O4/c1-2-26-19(25)11-24-21-14-8-17-18(28-12-27-17)9-16(14)22-10-15(21)20(23-24)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3
InChIKeyRBWGYZSGITXGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate: Structural and Physicochemical Baseline


Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate (CAS 901264-94-6) is a synthetic heterocyclic compound belonging to the pyrazolo[4,3-c]quinoline class, distinguished by a fused [1,3]dioxolo ring at the 4,5-g position and an ethyl acetate substituent at the N1 position [1]. With a molecular formula of C₂₁H₁₇N₃O₄ and a molecular weight of 375.4 g/mol, this compound is cataloged in PubChem (CID 20852496) and is commercially available through multiple chemical suppliers for research purposes [1][2]. The pyrazolo[4,3-c]quinoline scaffold has been extensively investigated for diverse pharmacological activities including adenosine A₃ receptor antagonism, benzodiazepine receptor binding, β-glucuronidase inhibition, and kinase inhibition (HPK1/FLT3), establishing this core as a privileged structure in medicinal chemistry [3][4][5].

Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate: Uniqueness vs. Simpler Pyrazoloquinolines


Generic substitution among pyrazolo[4,3-c]quinoline derivatives is inadvisable because the fused [1,3]dioxolo ring on the target compound introduces a conformationally constrained, electron-rich aromatic system that fundamentally alters both the three-dimensional geometry and electronic surface of the molecule relative to non-dioxolo analogs such as 2-arylpyrazolo[4,3-c]quinolin-3-ones [1][2]. The N1-ethyl acetate substituent further differentiates this compound from simpler 1,3-diaryl or 1H-unsubstituted congeners by adding a flexible polar side chain that can engage in additional hydrogen bonding and modify logP [1]. Computed physicochemical properties confirm the target compound has zero hydrogen bond donors (HBD = 0) versus the 1–2 HBD typically present in pyrazoloquinolinone analogs, and a larger topological polar surface area (TPSA = 75.5 Ų) than non-dioxolo congeners, directly impacting membrane permeability and protein binding profiles [1][3]. These structural differences cannot be replicated by simple substituent exchange on the phenyl rings, making batch-to-batch interchange with superficially similar catalog entries a source of irreproducible results in target-based assays.

Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate: Quantitative Comparison with Structural Analogs


Hydrogen Bond Donor Absence: Dioxolo-Fused vs. Standard Pyrazoloquinolines

The target compound has zero hydrogen bond donor (HBD) groups, a feature conferred by the fully substituted N1-ethyl acetate and the absence of NH or OH moieties on the core [1]. In contrast, structurally related 2-arylpyrazolo[4,3-c]quinolin-4-one derivatives—such as the A₃ adenosine receptor antagonists described by Baraldi et al.—retain a lactam NH (HBD = 1) or, in reduced forms, an amine NH (HBD = 2 at the 4-position) [2]. HBD count is a critical parameter in CNS multiparameter optimization (MPO) scoring for blood-brain barrier penetration and oral bioavailability prediction.

physicochemical profiling CNS drug-likeness permeability prediction

Topological Polar Surface Area: Dioxolo Impact vs. Non-Dioxolo Analogues

The target compound exhibits a computed TPSA of 75.5 Ų, which is elevated compared to the 55–68 Ų range typical of non-dioxolo pyrazolo[4,3-c]quinoline derivatives such as ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate (estimated TPSA ≈ 59–64 Ų depending on protonation) [1]. The additional oxygen atoms of the dioxolo ring contribute approximately +10–16 Ų to the polar surface area, a magnitude known to influence intestinal absorption and blood-brain barrier partitioning in the Veber and CNS-MPO models.

ADME prediction oral bioavailability physicochemical property

LogP Lipophilicity Profile vs. Pyrazoloquinolinone Analogs

The computed partition coefficient for the target compound is XLogP3-AA = 3.7, which places it in a moderately lipophilic range suitable for both biochemical and cell-based assays [1]. By comparison, 2-arylpyrazolo[4,3-c]quinolin-4-ones with a free lactam NH (HBD = 1) typically exhibit calculated logP values in the 2.0–3.0 range due to the polarizing effect of the amide group [2]. The ethyl acetate side chain contributes an estimated +0.5–0.8 log units relative to the unsubstituted 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 901246-33-1; predicted logP ≈ 5.2 based on ChemSpider data), while the dioxolo ring reduces logP by approximately −0.3 to −0.5 units compared to non-oxygenated analogs .

lipophilicity logP drug-likeness assay compatibility

Conformational Rigidity from Dioxolo Ring Fusion vs. Open-Chain Analogs

The target compound has a rotatable bond count of 5 (PubChem), with the dioxolo ring forming a rigid [1,3]dioxolo fusion that eliminates two potential rotatable bonds present in non-constrained analogs with methoxy substituents [1]. For comparison, hypothetical open-chain analogs bearing two methoxy groups on the quinoline ring would have 7 rotatable bonds. This conformational restriction is significant because each freely rotatable bond is estimated to contribute approximately 0.7–1.6 kJ/mol to the entropic penalty upon protein binding, meaning the dioxolo constraint may reduce the entropic binding cost by an estimated 1.4–3.2 kJ/mol relative to dimethoxy-substituted comparators [2][3].

conformational analysis entropic binding scaffold diversity

Distinct ¹H NMR Fingerprint vs. Closest Analogs

The target compound has a unique ¹H NMR signature arising from the dioxolo methylene protons (O–CH₂–O), which appear as a characteristic singlet near δ 6.0–6.1 ppm integrating for 2H, as confirmed by the SpectraBase reference spectrum (Spectrum ID: 9YDcrJQnPRf) [1]. This signal is absent in non-dioxolo pyrazolo[4,3-c]quinoline analogs such as ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate, where the aromatic region shows only the quinoline and phenyl protons . The ethyl acetate moiety produces a distinctive quartet (O–CH₂–CH₃, ~δ 4.2–4.3 ppm, 2H) and triplet (CH₃, ~δ 1.2–1.3 ppm, 3H) pattern that is absent in analogs lacking the ester side chain such as 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline [2].

quality control identity verification NMR spectroscopy procurement QC

Heavy Atom Count and Molecular Complexity vs. Simpler Pyrazoloquinolines

The target compound has a heavy atom count of 28 and a molecular complexity score of 570 (PubChem, Cactvs), placing it in a higher complexity tier than simpler pyrazolo[4,3-c]quinoline building blocks such as 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylic acid (heavy atoms ≈ 20; estimated complexity ≈ 350) and the 2-arylpyrazolo[4,3-c]quinolin-4-one core (heavy atoms ≈ 22–24) [1][2]. This intermediate complexity—above fragment level but below lead-like heavy atom count thresholds (HA ≤ 35 for lead-likeness per Oprea)—positions the compound as a viable starting point for fragment-to-lead optimization, particularly when the dioxolo ring is desired as a metabolic stability element.

chemical diversity library design lead-likeness fragment-based screening

Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate: Evidence-Backed Application Scenarios


CNS Drug Discovery: Favorable HBD and Lipophilicity Profile

For CNS drug discovery programs seeking to evaluate pyrazoloquinoline scaffolds with favorable brain penetration properties, this compound offers a rare zero-HBD, intermediate-logP (3.7) profile distinct from the HBD-containing pyrazoloquinolinone series [1][2]. The TPSA of 75.5 Ų falls below the 80–90 Ų threshold commonly associated with blood-brain barrier penetration, while the absence of hydrogen bond donors maximizes the likelihood of passive transcellular diffusion across the blood-brain barrier. Procurement of this compound as a CNS-focused probe is supported by its alignment with CNS-MPO desirability parameters (HBD = 0, logP 3–5, TPSA < 80 Ų) as evidenced in Section 3, Evidence Items 1–3.

Conformationally Constrained Scaffold for Fragment-to-Lead Optimization

The target compound's rigid dioxolo ring fusion (rotatable bonds = 5 vs. 7 for open-chain dimethoxy analogs) makes it suitable as a pre-organized scaffold for fragment-based drug discovery programs where entropic binding penalties are a critical optimization parameter [1]. The estimated reduction of 1.4–3.2 kJ/mol in conformational entropy penalty upon target binding (Section 3, Evidence Item 4) supports its use as a core scaffold when screening against protein targets with shallow or solvent-exposed binding pockets. The N1-ethyl acetate group additionally provides a synthetic handle for further derivatization without compromising the core rigidity [2].

Quality Control Reference Standard with Dual Spectroscopic Handles

The compound's unique combination of a dioxolo methylene ¹H NMR singlet (δ 6.0–6.1, 2H) and an ethyl ester quartet/triplet pattern (δ 4.2–4.3/1.2–1.3) provides a rapid identity verification method that unambiguously distinguishes it from all close structural analogs (Section 3, Evidence Item 5) [1]. This dual-signature feature is valuable for analytical chemistry laboratories and compound management facilities that require robust, instrument-based identity confirmation upon receipt of chemical libraries, reducing the risk of misidentification in high-throughput screening campaigns.

Kinase and β-Glucuronidase Inhibitor Screening Library Enrichment

Patents covering substituted pyrazolo[4,3-c]quinolines as HPK1/FLT3 kinase inhibitors [1] and as β-glucuronidase inhibitors for chemotherapy-induced diarrhea [2] establish the broader scaffold's relevance to oncology and adjuvant therapy. While no direct target engagement data are available for this specific compound, its structural features—particularly the dioxolo ring at the 4,5-g position and the N1-ethyl acetate—represent unexplored substitution vectors in these patent landscapes. Procurement for kinase or β-glucuronidase biochemical screening panels is justified as a SAR expansion effort, with the unique physicochemical profile (zero HBD, intermediate logP) potentially translating to differentiated selectivity or pharmacokinetic behavior relative to the disclosed patent examples.

Quote Request

Request a Quote for ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.